Cas no 1780924-86-8 (6-Chloropyridazine-4-carbonitrile)
6-Chloropyridazine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-chloropyridazine-4-carbonitrile
- 3-chloro-5-cyanopyridazine
- AT17811
- 6-Chloropyridazine-4-carbonitrile
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- MDL: MFCD26516474
- Inchi: 1S/C5H2ClN3/c6-5-1-4(2-7)3-8-9-5/h1,3H
- InChI Key: NSQPONCZGYQHKH-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CN=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 138
- XLogP3: 0.5
- Topological Polar Surface Area: 49.6
6-Chloropyridazine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197257-5g |
6-Chloropyridazine-4-carbonitrile |
1780924-86-8 | 97% | 5g |
$1,691.75 | 2022-04-02 | |
| Alichem | A029197257-10g |
6-Chloropyridazine-4-carbonitrile |
1780924-86-8 | 97% | 10g |
$2,484.36 | 2022-04-02 | |
| Alichem | A029197257-25g |
6-Chloropyridazine-4-carbonitrile |
1780924-86-8 | 97% | 25g |
$4,002.58 | 2022-04-02 | |
| Chemenu | CM391394-250mg |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 95%+ | 250mg |
$408 | 2023-03-07 | |
| Chemenu | CM391394-500mg |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 95%+ | 500mg |
$543 | 2023-03-07 | |
| Chemenu | CM391394-1g |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 95%+ | 1g |
$679 | 2023-03-07 | |
| Chemenu | CM391394-5g |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 95%+ | 5g |
$2011 | 2023-03-07 | |
| Chemenu | CM391394-10g |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 95%+ | 10g |
$2984 | 2023-03-07 | |
| Enamine | EN300-253793-1g |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 92% | 1g |
$1029.0 | 2023-09-14 | |
| Enamine | EN300-253793-5g |
6-chloropyridazine-4-carbonitrile |
1780924-86-8 | 92% | 5g |
$2981.0 | 2023-09-14 |
6-Chloropyridazine-4-carbonitrile Suppliers
6-Chloropyridazine-4-carbonitrile Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 6-Chloropyridazine-4-carbonitrile
6-Chloropyridazine-4-carbonitrile (CAS No. 1780924-86-8): A Comprehensive Overview
6-Chloropyridazine-4-carbonitrile (CAS No. 1780924-86-8) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyridazine ring with a chlorine substituent at the 6-position and a cyano group at the 4-position, exhibits unique electronic properties and reactivity. Recent advancements in synthetic methodologies and computational studies have shed light on its potential applications in drug discovery, agrochemicals, and advanced materials.
The pyridazine ring in 6-chloropyridazine-4-carbonitrile is a six-membered aromatic structure with two nitrogen atoms at positions 1 and 2. The substitution pattern of chlorine and cyano groups significantly influences the compound's electronic properties. The cyano group (CN) is an electron-withdrawing substituent, which enhances the electrophilic character of the ring, making it more reactive towards nucleophilic attacks. On the other hand, the chlorine substituent introduces both electron-withdrawing inductive effects and resonance effects, further modulating the electronic environment of the molecule.
Recent studies have explored the synthesis of 6-chloropyridazine-4-carbonitrile through various routes, including oxidative coupling reactions and multi-component synthesis strategies. For instance, researchers have utilized transition metal catalysts such as palladium(II) complexes to achieve efficient coupling reactions. These methods not only improve yield but also provide insights into the regioselectivity and stereoselectivity of the reactions. Additionally, computational chemistry tools like density functional theory (DFT) have been employed to predict the reactivity and stability of intermediates formed during the synthesis process.
In terms of applications, 6-chloropyridazine-4-carbonitrile has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to act as a scaffold for constructing bioactive molecules has been highlighted in recent research. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancer and inflammatory diseases. The cyano group in particular has been identified as a key functional group that contributes to binding affinity with target proteins.
Beyond pharmacology, 6-chloropyridazine-4-carbonitrile has also found applications in agrochemicals. Its role as a precursor for herbicides and insecticides has been explored due to its ability to modulate plant growth regulators and disrupt insect hormone systems. Recent field trials have demonstrated its efficacy in controlling agricultural pests without adverse effects on non-target species.
From a materials science perspective, 6-chloropyridazine-4-carbonitrile has been utilized as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics. Researchers have reported that incorporating this compound into polymer blends enhances charge transport properties, leading to improved device performance.
In conclusion, 6-chloropyridazine-4-carbonitrile (CAS No. 1780924-86-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and tunable properties make it an invaluable tool for scientists and engineers alike. As research continues to uncover new synthetic pathways and functional applications, this compound is poised to play an even more significant role in advancing modern science and technology.
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